AcrB-IN-2

Description

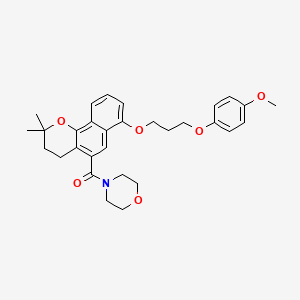

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H35NO6 |

|---|---|

Molecular Weight |

505.6 g/mol |

IUPAC Name |

[7-[3-(4-methoxyphenoxy)propoxy]-2,2-dimethyl-3,4-dihydrobenzo[h]chromen-5-yl]-morpholin-4-ylmethanone |

InChI |

InChI=1S/C30H35NO6/c1-30(2)13-12-24-26(29(32)31-14-18-34-19-15-31)20-25-23(28(24)37-30)6-4-7-27(25)36-17-5-16-35-22-10-8-21(33-3)9-11-22/h4,6-11,20H,5,12-19H2,1-3H3 |

InChI Key |

UWPJCMMNJWEMKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C(C=C3C(=C2O1)C=CC=C3OCCCOC4=CC=C(C=C4)OC)C(=O)N5CCOCC5)C |

Origin of Product |

United States |

Foundational & Exploratory

The Structure-Activity Relationship of AcrB-IN-2: A Benzochromene-Based Inhibitor of the AcrB Efflux Pump

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance in Gram-negative bacteria is the overexpression of efflux pumps, which actively extrude a broad range of antibiotics from the bacterial cell, thereby reducing their intracellular concentration and efficacy. The Acriflavine resistance protein B (AcrB) is a major component of the AcrAB-TolC efflux pump system in Escherichia coli and a prime target for the development of efflux pump inhibitors (EPIs). Such inhibitors have the potential to restore the activity of existing antibiotics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of AcrB-IN-2, a promising AcrB inhibitor belonging to the benzochromene class of compounds.

This compound, also identified as compound G6 in its lead discovery publication, has demonstrated significant potential in potentiating the effects of antibiotics against MDR bacteria. This document will delve into the quantitative data supporting its activity, the detailed experimental protocols used for its evaluation, and the logical relationships in its mechanism of action and experimental assessment, visualized through diagrams.

Core Compound: this compound (Compound G6)

This compound is a derivative of the (3,4-dihydro-2H-benzo[h]chromen-5-yl)(morpholino)methanone core scaffold. Its chemical structure and key biological activities are detailed below.

Quantitative Biological Data of this compound and Analogs

The following tables summarize the quantitative data for this compound (G6) and a selection of its structural analogs, as reported by Guo et al. (2023).[1] The data highlights the compound's ability to potentiate the activity of various antibiotics and inhibit the efflux of a known AcrB substrate, Nile Red.

Table 1: Antibiotic Potentiation by this compound (G6) against E. coli BW25113

| Antibiotic | MIC alone (μg/mL) | This compound (G6) Conc. (μg/mL) | MIC in combination (μg/mL) | Fold Reduction |

| Erythromycin (ERY) | 128 | 64 | 16 | 8 |

| Levofloxacin (LEV) | 0.125 | 64 | 0.0625 | 2 |

| Minocycline (MIN) | 4 | 64 | 1 | 4 |

Table 2: Structure-Activity Relationship of Benzochromene Derivatives as AcrB Inhibitors

| Compound ID | R Group | ERY MIC Fold Reduction (at 64 μg/mL) | MIN MIC Fold Reduction (at 64 μg/mL) | Nile Red Efflux Inhibition (at 50 μM) |

| G6 (this compound) | 4-methoxyphenoxy)propoxy | 8 | 4 | Complete |

| H6 | N/A | 4 | 2 | Complete |

| G10 | N/A | 4 | 4 | Complete |

| G11 | N/A | 4 | 4 | Complete |

Note: The full chemical structures of H6, G10, and G11 are detailed in the primary reference.[1] This table provides a comparative overview of their efficacy.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial susceptibility of E. coli BW25113 was determined using the broth microdilution method in 96-well plates.

-

Bacterial Strain: E. coli BW25113.

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: A bacterial suspension was prepared and adjusted to a final concentration of 5 x 10^5 CFU/mL in each well.

-

Compound Preparation: Antibiotics and AcrB inhibitors were prepared in a series of two-fold dilutions. For potentiation assays, a fixed sub-inhibitory concentration of the AcrB inhibitor was added to each well containing the serially diluted antibiotic.

-

Incubation: The microplates were incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC was defined as the lowest concentration of the antibiotic that resulted in no visible bacterial growth.

Nile Red Efflux Assay

This assay measures the ability of a compound to inhibit the efflux of the fluorescent dye Nile Red, a known substrate of the AcrB pump.

-

Bacterial Strain: E. coli BW25113.

-

Cell Preparation: An overnight culture of E. coli was harvested, washed, and resuspended in potassium phosphate buffer (PPB).

-

Loading: The cells were loaded with Nile Red in the presence of a proton motive force (PMF) inhibitor, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP), to allow the dye to accumulate.

-

Efflux Initiation: The cells were washed to remove the CCCP and excess dye, and then re-energized by the addition of glucose to initiate efflux.

-

Inhibitor Addition: The test compound (e.g., this compound) was added to the cell suspension prior to the addition of glucose.

-

Fluorescence Measurement: The fluorescence of Nile Red was monitored over time using a fluorometer. A decrease in fluorescence indicates efflux of the dye from the cells. Inhibition of efflux is observed as a slower rate of fluorescence decay compared to the control without the inhibitor.

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay assesses whether a compound disrupts the integrity of the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

-

Bacterial Strain: E. coli BW25113.

-

Probe: N-phenyl-1-naphthylamine (NPN).

-

Procedure: Bacterial cells were washed and resuspended in a suitable buffer. NPN was added to the cell suspension. NPN exhibits weak fluorescence in aqueous environments but becomes highly fluorescent upon entering the hydrophobic interior of the cell membrane. The fluorescence was monitored after the addition of the test compound. An increase in fluorescence indicates that the compound has permeabilized the outer membrane, allowing NPN to access the inner membrane.

Hemolysis Assay

This assay evaluates the toxicity of the compounds to red blood cells.

-

Cell Type: Freshly collected mouse or human red blood cells (RBCs).

-

Procedure: A suspension of RBCs was incubated with various concentrations of the test compound. A positive control (e.g., Triton X-100) that causes complete hemolysis and a negative control (buffer) were included. After incubation, the samples were centrifuged, and the absorbance of the supernatant was measured at a wavelength corresponding to hemoglobin release (e.g., 540 nm). The percentage of hemolysis was calculated relative to the positive control.

Caenorhabditis elegans Toxicity Assay

This in vivo assay assesses the general toxicity of the compounds using the nematode C. elegans as a model organism.

-

Organism: Caenorhabditis elegans.

-

Procedure: A synchronized population of C. elegans was exposed to different concentrations of the test compound in a suitable medium. The viability, growth, and/or reproductive capacity of the nematodes were monitored over a defined period (e.g., 72 hours). The survival rate and other developmental endpoints were compared to a control group to determine the toxicity of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical relationships and workflows of the key experimental procedures and the proposed mechanism of action.

Figure 1: The AcrAB-TolC efflux pump mechanism and the inhibitory action of this compound.

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) potentiation assay.

Figure 3: Workflow for the Nile Red efflux inhibition assay.

Conclusion

This compound represents a significant advancement in the pursuit of effective AcrB efflux pump inhibitors. Its benzochromene scaffold provides a promising starting point for further medicinal chemistry optimization. The data presented herein demonstrates its potent ability to synergize with existing antibiotics and directly inhibit the function of the AcrB pump. The detailed experimental protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers aiming to replicate these findings or to develop novel AcrB inhibitors. Further investigation into the precise binding mode of this compound within the AcrB protein will be crucial for the rational design of next-generation EPIs with improved potency and pharmacokinetic properties. The lack of significant off-target effects, such as membrane disruption and in vivo toxicity in a nematode model, further underscores the potential of this compound class for future therapeutic development.

References

The Efficacy of AcrB Efflux Pump Inhibitors in Gram-Negative Bacteria: A Technical Guide

AcrB-IN-2: An Unidentified Inhibitor

Extensive searches of scientific literature and databases did not yield any specific information on a compound designated "this compound." This name does not correspond to a recognized inhibitor of the AcrB efflux pump in the available scientific literature. Therefore, this guide will focus on well-characterized AcrB inhibitors and their effectiveness against various Gram-negative bacteria, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to AcrB and Efflux Pump Inhibition

The AcrAB-TolC efflux pump is a major contributor to multidrug resistance (MDR) in Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa.[1][2][3] This tripartite system expels a wide range of antibiotics and other toxic compounds from the bacterial cell, reducing their intracellular concentration and rendering them ineffective.[1][3][4] The inner membrane component, AcrB, is the primary site of substrate recognition and energy transduction, making it a key target for the development of efflux pump inhibitors (EPIs).[1][5] EPIs are compounds that can restore the efficacy of existing antibiotics by blocking the function of these pumps.[6]

Prominent AcrB Efflux Pump Inhibitors

Several classes of AcrB inhibitors have been identified and studied. This guide will focus on some of the most notable examples.

Phenylalanine-Arginine β-Naphthylamide (PAβN)

PAβN is a well-studied, broad-spectrum efflux pump inhibitor.[6] While it is a valuable research tool, its clinical development has been hindered by toxicity concerns.

Arylpiperazines (e.g., 1-(1-naphthylmethyl)-piperazine - NMP)

NMP was identified through high-throughput screening and has demonstrated the ability to potentiate the activity of several antibiotics against E. coli strains overexpressing AcrAB.[3][7] It has been shown to reduce the Minimum Inhibitory Concentrations (MICs) of various antibiotics.[3]

Pyranopyridines (e.g., MBX2319)

The pyranopyridine class of inhibitors, including MBX2319, has shown potent activity against the AcrAB-TolC efflux pump.[7][8] These compounds bind to a deep hydrophobic pocket within AcrB, effectively blocking substrate transport.[8]

Pyridopyrimidines (e.g., D13-9001)

D13-9001 was specifically designed as an inhibitor of the MexAB-OprM pump in P. aeruginosa but also shows activity against the E. coli AcrAB-TolC system.[7] It binds to the deep binding pocket of AcrB and MexB.[7]

Quantitative Data on AcrB Inhibitor Efficacy

The effectiveness of AcrB inhibitors is typically quantified by their ability to reduce the Minimum Inhibitory Concentration (MIC) of a given antibiotic in the presence of the inhibitor. The following tables summarize the potentiation effect of selected inhibitors on various antibiotics against E. coli strains.

Table 1: Potentiation of Antibiotic Activity by NMP in E. coli Strains Overexpressing AcrAB

| Antibiotic | Fold Reduction in MIC (at 100 µg/mL NMP) |

| Oxacillin | 4 to 8 |

| Rifampicin | 4 to 8 |

| Chloramphenicol | 4 to 8 |

| Clarithromycin | 4 to 8 |

| Linezolid | 8 to 32 |

Data sourced from Bohnert and Kern, 2005, as cited in MDPI.[7]

Table 2: Potentiation of Antibiotic Activity by MBX2319 in E. coli

| Antibiotic | Strain | Fold Reduction in MIC (at 3.13 µM MBX2319) |

| Ciprofloxacin | WT (AB1157) | 2 |

| Ciprofloxacin | Efflux-overexpressing (285 & 287) | 4 to 8 |

| Levofloxacin | WT (AB1157) | 4 |

| Levofloxacin | Efflux-overexpressing (285 & 287) | 4 to 8 |

| Piperacillin | WT (AB1157) | 4 |

| Piperacillin | Efflux-overexpressing (285 & 287) | 4 to 8 |

Data sourced from Richmond et al., 2013, as cited in MDPI.[7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. Standard methods for MIC determination are crucial for evaluating the efficacy of EPIs.

Broth Microdilution Method:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Antibiotic and Inhibitor Dilutions: Serial twofold dilutions of the antibiotic are prepared in microtiter plates. A parallel set of dilutions is prepared containing a fixed, sub-inhibitory concentration of the EPI.

-

Inoculation: Each well of the microtiter plates is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Reading of Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth, both in the absence and presence of the EPI. The fold reduction in MIC is then calculated.

Signaling Pathways and Mechanisms of Action

The AcrAB-TolC efflux pump operates via a proton motive force-dependent mechanism.[5] The binding of a substrate to the AcrB transporter triggers a series of conformational changes, leading to the expulsion of the substrate from the cell.[5]

References

- 1. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AcrB-AcrA Fusion Proteins That Act as Multidrug Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]

- 4. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Absence, loss-of-function, or inhibition of Escherichia coli AcrB does not increase expression of other efflux pump genes supporting the discovery of AcrB inhibitors as antibiotic adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pnas.org [pnas.org]

Preliminary In Vitro Toxicity Assessment of AcrB Inhibitors: A Methodological Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide outlines a methodological framework for the preliminary in vitro toxicity assessment of novel inhibitors targeting the AcrB protein, a critical component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. Due to the current absence of publicly available data for a specific compound designated "AcrB-IN-2," this document will focus on established experimental protocols and data presentation strategies applicable to the evaluation of any new AcrB inhibitor.

Introduction

The AcrAB-TolC efflux pump is a primary mechanism of multidrug resistance in Gram-negative bacteria, making its components, particularly the inner membrane transporter AcrB, attractive targets for the development of new therapeutic agents.[1][2][3][4] The inhibition of AcrB can potentially restore the efficacy of existing antibiotics.[4] However, a critical step in the preclinical development of any new drug candidate is a thorough assessment of its potential toxicity to mammalian cells. This guide provides a roadmap for conducting a preliminary in vitro toxicity profile of a putative AcrB inhibitor.

Core Experimental Protocols

A comprehensive preliminary in vitro toxicity assessment should include a battery of assays to evaluate cell viability, cytotoxicity, and the potential for apoptosis induction.

Cell Viability Assays

Cell viability assays are fundamental to determining the concentration-dependent effects of a compound on cell proliferation and metabolic activity.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate mammalian cells (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a serial dilution of the AcrB inhibitor in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, and 72 hours).

-

MTT Addition: Following incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).

Cytotoxicity Assays

Cytotoxicity assays measure the extent of cell membrane damage, a key indicator of necrotic cell death.

Experimental Protocol: Lactate Dehydrogenase (LDH) Assay

-

Experimental Setup: Follow the same cell seeding and compound treatment protocol as the MTT assay.

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

-

Absorbance Measurement: Measure the absorbance at the specified wavelength (typically 490 nm).

-

Data Analysis: Determine the amount of LDH released, which is proportional to the number of lysed cells. Express cytotoxicity as a percentage of the maximum LDH release control.

Apoptosis Assays

Apoptosis, or programmed cell death, is a critical mechanism to investigate as it can be triggered by various cellular stressors, including drug compounds.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with the AcrB inhibitor at concentrations around the determined IC50 value for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation

For clear and concise communication of results, all quantitative data should be summarized in structured tables.

Table 1: Cell Viability (IC50 Values in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| HepG2 | |||

| HEK293 | |||

| A549 |

Table 2: Cytotoxicity (% of Maximum LDH Release)

| Concentration (µM) | HepG2 (24h) | HEK293 (24h) | A549 (24h) |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 |

Table 3: Apoptosis Induction (% of Apoptotic Cells)

| Concentration (µM) | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis (Annexin V+/PI+) |

| 0 (Control) | ||

| IC50/2 | ||

| IC50 | ||

| IC50*2 |

Visualization of Experimental Workflow and Signaling Pathways

Visual diagrams are essential for illustrating complex experimental procedures and biological pathways.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro toxicity assessment of an AcrB inhibitor.

Caption: General workflow for in vitro toxicity assessment.

Apoptosis Signaling Pathway

Should the apoptosis assays indicate a positive result, further investigation into the underlying signaling pathway is warranted. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be activated by a toxic compound.

References

- 1. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insight into the AcrAB-TolC Complex Assembly Process Learned from Competition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of AcrAB-TolC Efflux Pump Genes and Detection of Mutation in Efflux Repressor AcrR from Omeprazole Responsive Multidrug-Resistant Escherichia coli Isolates Causing Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of potential therapeutics by targeting AcrB protein from AcrAB-TolC multidrug efflux pump of Escherichia coli: an in-silico exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AcrB-IN-2 Efflux Pump Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) in Gram-negative bacteria is a significant global health threat, and the over-expression of efflux pumps is a primary mechanism contributing to this resistance. The AcrAB-TolC efflux pump is a major transporter in Escherichia coli and other Gram-negative pathogens, responsible for the extrusion of a broad range of antibiotics, detergents, and dyes.[1][2][3][4] The inner membrane component, AcrB, is the central drug/proton antiporter of this tripartite system and a key target for the development of efflux pump inhibitors (EPIs).[1][2][5][6] EPIs are compounds that can restore the efficacy of existing antibiotics by blocking the efflux of these drugs from the bacterial cell.[3]

AcrB-IN-2 is a novel investigational inhibitor of the AcrB efflux pump. These application notes provide detailed protocols for evaluating the inhibitory activity of this compound using two standard methods: a real-time fluorescence-based efflux assay and a broth microdilution assay to determine the potentiation of antibiotic activity.

Principle of the Assays

Two primary methods are employed to characterize the inhibitory effects of this compound on the AcrB efflux pump:

-

Real-Time Fluorescence-Based Efflux Assay: This assay directly measures the ability of an inhibitor to block the efflux of a fluorescent substrate from bacterial cells.[7][8] Cells are first de-energized to allow the accumulation of a fluorescent dye, such as Nile Red or Ethidium Bromide. Upon re-energization, an active efflux pump will extrude the dye, leading to a decrease in intracellular fluorescence.[9][10] The presence of an effective EPI, like this compound, will inhibit this process, resulting in a slower rate of fluorescence decay.[9][11]

-

Minimum Inhibitory Concentration (MIC) Reduction Assay: This assay quantifies the ability of an EPI to potentiate the activity of an antibiotic. The MIC of an antibiotic known to be an AcrB substrate is determined in the presence and absence of the inhibitor.[12][13][14] A significant reduction in the antibiotic's MIC in the presence of the EPI indicates successful inhibition of the efflux pump.[12][13][14]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of the AcrAB-TolC efflux pump and the experimental workflows for the inhibition assays.

Caption: Mechanism of the AcrAB-TolC efflux pump and inhibition by this compound.

Caption: Workflow for fluorescence-based and MIC reduction assays.

Experimental Protocols

Protocol 1: Real-Time Fluorescence-Based Efflux Assay using Nile Red

This protocol is adapted from established methods for measuring real-time efflux.[9][10]

Materials and Reagents:

-

E. coli strain overexpressing AcrB (e.g., AG100) and a corresponding knockout strain (e.g., AG100A ΔacrB)

-

Mueller-Hinton II Broth (MHIIB)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP)

-

Nile Red

-

Glucose

-

This compound

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Bacterial Culture: Inoculate a single colony of the E. coli test strain into 50 mL of MHIIB and grow overnight at 37°C with shaking.

-

Cell Preparation:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet twice with PBS.

-

Resuspend the cells in PBS to an OD600 of 1.0.

-

-

De-energization: Add CCCP to the cell suspension to a final concentration of 10 µM. Incubate at 37°C with shaking for 20 minutes to deplete the proton motive force.[9]

-

Dye Loading: Add Nile Red to the de-energized cell suspension to a final concentration of 5 µM. Incubate for 1 hour at 37°C with shaking in the dark to allow for dye accumulation.

-

Inhibitor Addition:

-

Dispense 100 µL of the dye-loaded cell suspension into the wells of a 96-well microplate.

-

Add this compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a no-inhibitor control.

-

-

Efflux Initiation and Measurement:

-

Place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for Nile Red (e.g., 550 nm excitation, 640 nm emission).

-

Initiate efflux by adding glucose to each well to a final concentration of 50 mM.[11]

-

Immediately begin recording fluorescence every 30 seconds for 15-30 minutes.

-

Data Analysis:

-

Calculate the rate of fluorescence decay for each concentration of this compound.

-

Plot the efflux rate against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of efflux).

Protocol 2: MIC Reduction Assay

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.

Materials and Reagents:

-

E. coli strain overexpressing AcrB

-

Mueller-Hinton II Broth (MHIIB)

-

Antibiotic (e.g., ciprofloxacin, tetracycline - known AcrB substrates)

-

This compound

-

96-well microtiter plates

Procedure:

-

Prepare Antibiotic Plates:

-

Prepare a series of 2-fold serial dilutions of the antibiotic in MHIIB in a 96-well plate.

-

Prepare two sets of plates: one with the antibiotic alone and one with the antibiotic plus a fixed, sub-inhibitory concentration of this compound (e.g., 1/4th of its MIC).

-

-

Bacterial Inoculum:

-

Grow an overnight culture of the E. coli test strain.

-

Dilute the culture in MHIIB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate the prepared 96-well plates with the bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Determine the MIC of the antibiotic in the absence and presence of this compound.

-

Data Analysis:

-

Calculate the fold reduction in MIC: Fold Reduction = MIC (antibiotic alone) / MIC (antibiotic + this compound)

-

A 4-fold or greater reduction in MIC is generally considered significant.[14]

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: IC50 of this compound in the Nile Red Efflux Assay

| Compound | IC50 (µM) |

| This compound | [Insert Value] |

| Control EPI (e.g., PAβN) | [Insert Value] |

Table 2: Potentiation of Antibiotic Activity by this compound

| Antibiotic | MIC (µg/mL) without this compound | MIC (µg/mL) with this compound (at X µM) | Fold MIC Reduction |

| Ciprofloxacin | [Insert Value] | [Insert Value] | [Insert Value] |

| Tetracycline | [Insert Value] | [Insert Value] | [Insert-Value] |

| Levofloxacin | [Insert Value] | [Insert Value] | [Insert Value] |

Note: The values in the tables are placeholders and should be replaced with experimental data.

References

- 1. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crystal.ku.edu [crystal.ku.edu]

- 3. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of bacterial multidrug efflux transporter AcrB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of the multidrug efflux transporter AcrB at 3.1 Å resolution reveals the N-terminal region with conserved amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AcrB: a mean, keen, drug efflux machine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Piperazine Arylideneimidazolones Inhibit the AcrAB-TolC Pump in Escherichia coli and Simultaneously Act as Fluorescent Membrane Probes in a Combined Real-Time Influx and Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]

- 13. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Investigation of the effect of efflux pump inhibitors to MIC values of ciprofloxacin in clinical isolates of Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii and Staphylococcus aureus] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Checkerboard Assay with AcrB-IN-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing a checkerboard assay to evaluate the synergistic activity of the AcrB efflux pump inhibitor, AcrB-IN-2, with various antibiotics against multidrug-resistant bacteria.

Introduction

The AcrB protein is a key component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria, which actively transports a broad range of antibiotics out of the cell, contributing significantly to antibiotic resistance.[1][2][3][4] this compound is an inhibitor of the AcrB efflux pump and has been shown to potentiate the activity of several antibiotics.[5] The checkerboard assay is a common in vitro method used to assess the interaction between two antimicrobial agents, allowing for the determination of synergistic, additive, indifferent, or antagonistic effects.[6][7][8] This is achieved by measuring the minimal inhibitory concentration (MIC) of each agent alone and in combination. The interaction is quantified by the Fractional Inhibitory Concentration (FIC) index.[6][7]

Principle of the Checkerboard Assay

The checkerboard assay involves a two-dimensional titration of two compounds in a microtiter plate. Serial dilutions of one compound (e.g., an antibiotic) are made along the x-axis, and serial dilutions of the second compound (e.g., this compound) are made along the y-axis. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are examined for bacterial growth to determine the MIC of each compound alone and in combination. The FIC index is then calculated to determine the nature of the interaction.

Data Presentation

The synergistic activity of this compound with various antibiotics can be summarized in the following tables. The data presented here is based on reported findings for this compound and serves as an example.[5] Researchers should generate their own data for specific bacterial strains and antibiotics.

Table 1: Synergistic Activity of this compound with Antibiotics

| Antibiotic | Bacterial Strain | This compound Concentration (μg/mL) | Fold Reduction in Antibiotic MIC | FIC Index | Interpretation |

| Minocycline (MIN) | Multidrug-resistant E. coli | 64 | 4 | ≤ 0.5 | Synergy |

| Erythromycin (ERY) | Multidrug-resistant E. coli | 8 - 128 | Not specified | ≤ 0.5 | Synergy |

| Levofloxacin (LEV) | Multidrug-resistant E. coli | 8 - 128 | Not specified | ≤ 0.5 | Synergy |

Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index

| FIC Index | Interpretation |

| ≤ 0.5 | Synergy |

| > 0.5 to 4.0 | Indifference or Additive |

| > 4.0 | Antagonism |

Experimental Protocols

Materials

-

96-well microtiter plates

-

This compound

-

Antibiotic(s) of interest

-

Bacterial strain(s) of interest (e.g., multidrug-resistant Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile pipette tips and multichannel pipettes

-

Incubator (37°C)

-

Microplate reader (optional, for OD measurements)

-

0.5 McFarland turbidity standard

Protocol

1. Preparation of Reagents:

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Further dilute in CAMHB to the desired starting concentration for the assay.

-

Antibiotic Stock Solution: Prepare a stock solution of the antibiotic in its recommended solvent and dilute it in CAMHB to the desired starting concentration.

-

Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. The following day, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Checkerboard Plate Setup:

A standard 96-well plate setup for a checkerboard assay is depicted below. This setup allows for the testing of a range of concentrations for both the antibiotic and this compound.

Caption: General layout of a 96-well plate for a checkerboard assay.

3. Dilution Procedure:

-

Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.

-

Antibiotic Dilution:

-

Add 50 µL of the highest concentration of the antibiotic to column 1.

-

Perform serial two-fold dilutions by transferring 50 µL from column 1 to column 2, mixing, and continuing this process across to column 10. Discard 50 µL from column 10. Column 11 will serve as the this compound only control. Column 12 will be the growth control.

-

-

This compound Dilution:

-

Add 50 µL of the highest concentration of this compound to row A (columns 1-11).

-

Perform serial two-fold dilutions by transferring 50 µL from row A to row B, mixing, and continuing this process down to row G. Discard 50 µL from row G. Row H will serve as the antibiotic only control.

-

-

Final Inoculation: Add 100 µL of the prepared bacterial inoculum (at 5 x 10⁵ CFU/mL) to all wells except for a sterility control well (e.g., H12, which should contain only broth). The final volume in each well will be 200 µL.

4. Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

5. Reading the Results:

-

Visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

6. Calculation of the FIC Index:

The FIC index is calculated for each well that shows no bacterial growth.

-

FIC of Antibiotic (FIC_A): (MIC of antibiotic in combination) / (MIC of antibiotic alone)

-

FIC of this compound (FIC_B): (MIC of this compound in combination) / (MIC of this compound alone)

-

FIC Index: FIC_A + FIC_B

The lowest FIC index value determines the nature of the interaction.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the checkerboard assay with this compound.

AcrB Efflux Pump Inhibition Pathway

Caption: Inhibition of the AcrAB-TolC efflux pump by this compound.

References

- 1. crystal.ku.edu [crystal.ku.edu]

- 2. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of the multidrug efflux transporter AcrB at 3.1 Å resolution reveals the N-terminal region with conserved amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. emerypharma.com [emerypharma.com]

- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]

AcrB-IN-2 solution preparation and storage conditions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of AcrB-IN-2, a potent inhibitor of the AcrB efflux pump in Gram-negative bacteria. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in experimental settings.

Introduction to this compound

This compound is a small molecule inhibitor designed to target the AcrB protein, a key component of the AcrAB-TolC multidrug efflux pump in Escherichia coli and other Gram-negative bacteria. By inhibiting this pump, this compound can restore the susceptibility of resistant bacteria to a range of antibiotics. Its primary mechanism of action is the potentiation of antibiotics by preventing their extrusion from the bacterial cell.[1] Studies have shown that this compound inhibits the efflux of known AcrB substrates, such as Nile Red, and demonstrates synergistic antibacterial activity with antibiotics like erythromycin, levofloxacin, and minocycline.[1] Importantly, this compound has been reported to not disrupt the bacterial outer membrane and shows no significant toxicity in a Caenorhabditis elegans model.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available research.

Table 1: In Vitro Activity of this compound

| Parameter | Concentration | Notes | Reference |

| Inhibition of Nile Red Efflux | 50 µM - 100 µM | Demonstrates strong inhibitory activity at these concentrations. | [1] |

| Antibacterial Synergism | 8 - 128 µg/mL | Shows significant synergism with erythromycin, levofloxacin, and minocycline. | [1] |

| Minocycline MIC Reduction | 64 µg/mL | Reduces the Minimum Inhibitory Concentration (MIC) of minocycline by 4-fold. | [1] |

Table 2: Toxicological Data for this compound

| Assay | Concentration | Outcome | Reference |

| Hemolysis of Mouse Red Blood Cells | 4 - 256 µg/mL | No hemolysis observed. | [1] |

| In Vivo Toxicity (C. elegans) | 128 µg/mL | No significant toxicity observed after 72 hours of exposure. | [1] |

Solution Preparation and Storage Protocols

Proper preparation and storage of this compound solutions are critical for maintaining its chemical integrity and biological activity.

Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, nuclease-free water or appropriate aqueous buffer (e.g., Phosphate-Buffered Saline)

-

Sterile, polypropylene microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol for Preparation of Stock Solution (e.g., 10 mM)

-

Pre-treatment of this compound Powder: Before opening the vial, centrifuge it briefly (e.g., 1000 x g for 1 minute) to ensure that all the powder is at the bottom.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

-

Solubilization: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath may be applied.

-

Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles.

-

Storage: Store the aliquoted stock solution at -20°C for long-term storage. For short-term storage (up to a few weeks), 4°C may be acceptable, but refer to the supplier's specific recommendations if available.

Protocol for Preparation of Working Solutions

It is recommended to prepare working solutions fresh for each experiment from the frozen stock.

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilutions (if necessary): Perform any necessary serial dilutions in DMSO to achieve an intermediate concentration before the final dilution into an aqueous buffer. This minimizes the risk of precipitation.

-

Final Dilution: Add the final diluted DMSO sample to your aqueous experimental buffer or medium. The final concentration of DMSO in the assay should be kept to a minimum (ideally ≤ 0.5%) to avoid solvent effects on the biological system.

-

Mixing: Mix the final working solution thoroughly by gentle vortexing or inversion.

Experimental Protocols

Nile Red Efflux Inhibition Assay

This assay measures the ability of this compound to inhibit the efflux of the fluorescent dye Nile Red, a known substrate of the AcrB pump.

-

Bacterial Culture: Grow an appropriate strain of E. coli overexpressing AcrB (e.g., a marR mutant) to the mid-logarithmic phase in a suitable broth medium.

-

Cell Preparation: Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., PBS), and resuspend them in the same buffer.

-

Loading with Nile Red: Add Nile Red to the cell suspension and incubate to allow the dye to accumulate within the cells.

-

Initiation of Efflux: Energize the cells to initiate efflux (e.g., by adding glucose).

-

Inhibitor Treatment: Add different concentrations of this compound (e.g., 50 µM and 100 µM) to the cell suspension. Include a vehicle control (DMSO) and a positive control inhibitor if available.

-

Fluorescence Monitoring: Monitor the fluorescence of the cell suspension over time using a fluorometer. A decrease in fluorescence indicates efflux of the dye. The inhibitory effect of this compound will be observed as a slower rate of fluorescence decay compared to the vehicle control.

Antibiotic Synergy Assay (Checkerboard Assay)

This assay determines the synergistic effect of this compound with a chosen antibiotic.

-

Prepare Antibiotic and Inhibitor Dilutions: Prepare a series of two-fold dilutions of the antibiotic and this compound in a 96-well microtiter plate. The dilutions should be made in the appropriate growth medium.

-

Inoculate with Bacteria: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determine MICs: Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone and in the presence of different concentrations of this compound. A significant reduction in the antibiotic's MIC in the presence of this compound indicates synergy.

Visualizations

Figure 1: Mechanism of AcrAB-TolC efflux pump and inhibition by this compound.

Figure 2: Experimental workflow for this compound solution preparation.

References

Application Notes and Protocols for AcrB-IN-2: A Tool for Studying AcrAB-TolC Efflux Pump Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

The AcrAB-TolC efflux pump is a major contributor to multidrug resistance in Gram-negative bacteria, actively extruding a wide range of antibiotics and other toxic compounds from the cell.[1][2] Understanding the function and inhibition of this pump is a critical area of research in the development of new strategies to combat antibiotic resistance. AcrB-IN-2 is a novel benzochromene derivative that acts as a potent inhibitor of the AcrB protein, the inner membrane component of the AcrAB-TolC complex.[3] This document provides detailed application notes and experimental protocols for the use of this compound as a tool to study the function of the AcrAB-TolC efflux pump.

This compound potentiates the activity of various antibiotics and inhibits the efflux of known AcrB substrates without disrupting the bacterial outer membrane or exhibiting significant toxicity, making it a valuable research tool.[3]

Mechanism of Action

The AcrAB-TolC pump functions as a tripartite complex to expel substrates from the bacterial cell.[1][4] AcrB, a homotrimeric inner membrane transporter, captures substrates from the periplasm and the inner membrane and, through a series of conformational changes, transports them into the TolC outer membrane channel for expulsion.[1][4][5] This process is driven by the proton motive force.[1]

This compound inhibits the function of AcrB, likely by binding to the distal binding pocket of the transporter, thereby preventing the conformational cycling required for substrate efflux.[1][6] This inhibition leads to the intracellular accumulation of antibiotics and other substrates that would otherwise be expelled, thus restoring their efficacy.

References

- 1. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Mechanism of MBX2319 Inhibition of Escherichia coli AcrB Multidrug Efflux Pump and Comparison with Other Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies with AcrB-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) in Gram-negative bacteria is a significant and growing threat to global health, rendering many conventional antibiotic therapies ineffective.[1][2] A primary mechanism of MDR is the overexpression of efflux pumps, which actively extrude a broad range of antibiotics from the bacterial cell, preventing them from reaching their intracellular targets.[3][4] The AcrAB-TolC efflux pump is a major contributor to MDR in Enterobacterales such as Escherichia coli and Klebsiella pneumoniae.[1][5][6] This tripartite system is composed of the inner membrane transporter AcrB, the periplasmic adaptor protein AcrA, and the outer membrane channel TolC.[6][7][8]

AcrB-IN-2 is a novel, potent, and specific small molecule inhibitor of the AcrB protein. By binding to a key allosteric site within the transmembrane domain of AcrB, this compound is designed to lock the transporter in an inactive conformation, thereby disrupting the functional rotation required for substrate efflux.[5][9][10] This inhibition of AcrB restores the intracellular concentration of co-administered antibiotics, potentially revitalizing the efficacy of existing antibiotic arsenals against resistant bacterial strains. The primary rationale for utilizing efflux pump inhibitors like this compound is to potentiate the activity of antibiotics that are substrates of the target pump.[3]

These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy, pharmacokinetics, and safety in preclinical models. The following sections outline experimental designs aimed at assessing the potential of this compound as an adjunctive therapy to combat multidrug-resistant Gram-negative infections.

Mechanism of Action: The AcrAB-TolC Efflux Pump and Inhibition by this compound

The AcrAB-TolC pump functions as a proton-motive force-driven efflux system.[7][9] Substrates, typically lipophilic or amphiphilic molecules that have entered the periplasm or the outer leaflet of the inner membrane, are captured by the AcrB transporter.[11][12] AcrB is a homotrimer, with each protomer cycling through three conformational states: Loose (L) or Access, Tight (T) or Binding, and Open (O) or Extrusion.[8][13] This functional rotation facilitates the binding of the substrate and its subsequent translocation through the periplasmic domain of AcrB and into the TolC channel, which expels it from the cell.[8]

This compound is hypothesized to bind to a hydrophobic pocket within the transmembrane domain of AcrB, a region critical for proton translocation and the conformational changes that drive the transport cycle. This binding event is thought to stabilize an intermediate conformation of the AcrB protomer, preventing the progression of the functional rotation and effectively shutting down the pump.

Caption: Mechanism of the AcrAB-TolC efflux pump and inhibition by this compound.

In Vitro Characterization of this compound

Prior to in vivo studies, a thorough in vitro characterization of this compound is essential to determine its potency and spectrum of activity.

Table 1: In Vitro Activity of this compound in Combination with Levofloxacin against K. pneumoniae

| Strain | This compound (µg/mL) | Levofloxacin MIC (µg/mL) | Fold Potentiation |

| Wild-Type | 0 | 0.5 | - |

| 4 | 0.0625 | 8 | |

| AcrAB Overexpressing | 0 | 8 | - |

| 4 | 0.5 | 16 | |

| ΔacrB | 0 | 0.0625 | - |

| 4 | 0.0625 | 1 |

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) Potentiation

This protocol determines the ability of this compound to potentiate the activity of a partner antibiotic.

Materials:

-

Bacterial strains (e.g., wild-type, AcrAB overexpressing, and ΔacrB K. pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution (in DMSO)

-

Antibiotic stock solution (e.g., Levofloxacin)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

-

Prepare serial two-fold dilutions of the antibiotic in CAMHB in a 96-well plate.

-

Prepare a second set of serial dilutions of the antibiotic in CAMHB containing a fixed, sub-inhibitory concentration of this compound (e.g., 4 µg/mL). The final DMSO concentration should not exceed 1% and should be consistent across all wells.

-

Inoculate all wells with the bacterial suspension.

-

Include appropriate controls: wells with bacteria and no antibiotic, wells with bacteria and this compound only, and wells with media only.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

-

Calculate the fold potentiation by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of this compound.

Protocol 2: Ethidium Bromide (EtBr) Efflux Assay

This assay directly measures the ability of this compound to inhibit efflux pump activity.

Materials:

-

Bacterial strains

-

Phosphate-buffered saline (PBS)

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - a proton motive force dissipater

-

Ethidium Bromide (EtBr)

-

Glucose

-

This compound

-

Fluorometer

Procedure:

-

Grow bacterial cultures to mid-log phase, harvest by centrifugation, and wash twice with PBS.

-

Resuspend the cells in PBS to an OD600 of 0.4.

-

Pre-incubate the cell suspension with CCCP (e.g., 100 µM) to de-energize the cells and allow for maximum EtBr loading.

-

Add EtBr to a final concentration of 2 µg/mL and incubate for 1 hour at room temperature to load the cells.

-

Centrifuge the cells, wash with PBS to remove excess EtBr, and resuspend in PBS.

-

Add this compound at various concentrations to the cell suspension. Include a no-inhibitor control.

-

Initiate efflux by adding glucose (e.g., 0.4% final concentration) to energize the cells.

-

Immediately measure the fluorescence of the cell suspension over time using a fluorometer (Excitation ~530 nm, Emission ~600 nm). A decrease in fluorescence indicates EtBr efflux.

-

Compare the rate of fluorescence decrease in the presence and absence of this compound.

In Vivo Experimental Design with this compound

The following protocols describe a murine infection model to evaluate the in vivo efficacy of this compound. All animal experiments must be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.

Table 2: Murine Lung Infection Model Treatment Groups

| Group | Treatment | Rationale |

| 1 | Vehicle Control | To determine the natural course of infection. |

| 2 | This compound alone | To assess for any intrinsic antibacterial activity of the inhibitor. |

| 3 | Levofloxacin alone | To establish the efficacy of the antibiotic alone against the infection. |

| 4 | This compound + Levofloxacin | To evaluate the synergistic or potentiating effect of the combination therapy. |

Protocol 3: Murine Lung Infection Model

This model is suitable for assessing the efficacy of this compound in combination with an antibiotic against a respiratory pathogen like K. pneumoniae.[1][5]

Materials:

-

Female CD-1 or BALB/c mice (6-8 weeks old)

-

AcrB-overexpressing, virulent strain of K. pneumoniae

-

This compound formulation for oral (p.o.) or intravenous (i.v.) administration

-

Levofloxacin formulation for p.o. or subcutaneous (s.c.) administration

-

Anesthetic (e.g., isoflurane)

-

Sterile saline

-

Homogenizer

-

Tryptic Soy Agar (TSA) plates

Procedure:

-

Infection:

-

Anesthetize mice using isoflurane.

-

Instill a sublethal dose of K. pneumoniae (e.g., 1-5 x 10^6 CFU in 50 µL of sterile saline) intranasally.

-

-

Treatment:

-

At a predetermined time post-infection (e.g., 2 hours), begin treatment according to the groups outlined in Table 2.

-

Administer this compound (e.g., 30 mg/kg, p.o.) and levofloxacin (e.g., 10 mg/kg, s.c.) at specified intervals (e.g., every 12 hours) for a defined duration (e.g., 2 days).

-

-

Endpoint Analysis:

-

At 24 or 48 hours after the final treatment, euthanize the mice.

-

Aseptically harvest the lungs.

-

Homogenize the lungs in sterile saline.

-

Perform serial dilutions of the homogenate and plate on TSA to determine the bacterial load (CFU/lung).

-

-

Data Analysis:

-

Compare the mean log10 CFU/lung between the treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc analysis). A significant reduction in bacterial load in the combination therapy group compared to the antibiotic-alone group indicates in vivo potentiation.

-

Caption: Workflow for the murine lung infection model.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the PK/PD relationship is crucial for optimizing the dosing regimen of this compound and its partner antibiotic.

Table 3: Sample Pharmacokinetic Parameters for this compound

| Parameter | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) |

| This compound | p.o. | 30 | 2.5 | 1 | 10 | 4 |

| i.v. | 10 | 8 | 0.25 | 12 | 3.5 |

Protocol 4: Pharmacokinetic Study in Mice

Materials:

-

Healthy CD-1 mice

-

This compound formulation for p.o. and i.v. administration

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Administer a single dose of this compound to mice via the desired route (p.o. or i.v.).

-

Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital or tail vein sampling.

-

Process the blood to obtain plasma.

-

Extract this compound from the plasma samples.

-

Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Caption: Workflow for a pharmacokinetic study.

Toxicity Assessment

Preliminary toxicity studies are necessary to ensure the safety of this compound.

Protocol 5: Acute Toxicity Study

Materials:

-

Healthy mice

-

This compound formulation

Procedure:

-

Administer single, escalating doses of this compound to different groups of mice.

-

Include a vehicle control group.

-

Monitor the animals closely for signs of toxicity (e.g., changes in behavior, weight loss, mortality) for up to 14 days.

-

Perform gross necropsy at the end of the study to examine for any organ abnormalities.

-

Determine the maximum tolerated dose (MTD).

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the preclinical in vivo evaluation of this compound. By systematically assessing its ability to potentiate existing antibiotics in relevant infection models, characterizing its pharmacokinetic profile, and establishing a preliminary safety profile, researchers can effectively advance the development of this promising efflux pump inhibitor. The successful development of this compound could provide a much-needed therapeutic option to combat the growing crisis of multidrug-resistant bacterial infections.

References

- 1. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multidrug efflux transporter, AcrB--the pumping mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zora.uzh.ch [zora.uzh.ch]

- 11. AcrB Multidrug Efflux Pump of Escherichia coli: Composite Substrate-Binding Cavity of Exceptional Flexibility Generates Its Extremely Wide Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substrate Specificity of the RND-Type Multidrug Efflux Pumps AcrB and AcrD of Escherichia coli Is Determined Predominately by Two Large Periplasmic Loops - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Binding and transport of carboxylated drugs by the multidrug transporter AcrB - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Bacterial Biofilm Formation Using AcrB Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AcrB protein is a critical component of the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria. This efflux pump plays a significant role in conferring multidrug resistance by actively transporting a wide range of antibiotics and toxic compounds out of the bacterial cell.[1] Beyond its role in antibiotic resistance, the AcrAB-TolC system has been implicated in various other cellular processes, including bacterial biofilm formation, pathogenicity, and adaptation to environmental stress.[1][2] The inhibition of AcrB presents a promising strategy to not only resensitize resistant bacteria to existing antibiotics but also to interfere with their ability to form biofilms, which are a major cause of persistent and chronic infections.

This document provides a comprehensive guide to the application of AcrB inhibitors in the study of bacterial biofilm formation. While specific data for a compound designated "AcrB-IN-2" is not publicly available, these notes and protocols are based on the established principles of AcrB inhibition and can be adapted for novel or proprietary inhibitors.

Mechanism of Action: How AcrB Inhibition Affects Biofilm Formation

The AcrAB-TolC efflux pump contributes to biofilm formation through various mechanisms. It is involved in the efflux of signaling molecules, such as indole, which can play a role in inter- and intracellular communication, processes critical for biofilm development.[3] Furthermore, the pump is implicated in the transport of components necessary for the synthesis of the extracellular polymeric substance (EPS) matrix, a key structural component of biofilms.[4] The inhibition of AcrB can, therefore, disrupt these processes, leading to a reduction in biofilm formation. Studies have shown that the absence or inhibition of AcrB can lead to impaired initial adhesion of bacteria to surfaces and the failure to form mature, three-dimensional biofilm structures.[4]

Data Presentation: Effects of Known AcrB Inhibitors on Biofilm Formation

The following table summarizes the observed effects of known AcrB inhibitors on biofilm formation in various bacterial species. This data is provided as a reference for the types of quantitative results that can be obtained when studying the impact of AcrB inhibition on biofilms.

| Inhibitor | Bacterial Strain | Assay Type | Concentration | Observed Effect on Biofilm | Reference |

| Phenylalanine-Arginine β-Naphthylamide (PAβN) | Pseudomonas aeruginosa | Biofilm Mass Assay | Not Specified | 2.5-fold decrease in biofilm mass when combined with EDTA | [5] |

| 1-(1-naphthylmethyl)-piperazine (NMP) | Escherichia coli | Biofilm Inhibition Assay | Not Specified | No significant reduction in biofilm formation | [5] |

| Plumbagin | Escherichia coli | In silico and in vitro analysis | Not Specified | Increased antibiotic susceptibility through AcrB inhibition, suggesting potential to prevent biofilm formation | [5] |

| Nordihydroguaiaretic acid (NDGA) | Escherichia coli | In silico and in vitro analysis | Not Specified | Increased antibiotic susceptibility through AcrB inhibition, suggesting potential to prevent biofilm formation | [5] |

| Shikonin | Escherichia coli | In silico and in vitro analysis | Not Specified | Increased antibiotic susceptibility through AcrB inhibition, suggesting potential to prevent biofilm formation | [5] |

Experimental Protocols

Here, we provide detailed protocols for key experiments to assess the impact of AcrB inhibitors on bacterial biofilm formation.

1. Minimum Inhibitory Concentration (MIC) Assay

Prior to biofilm assays, it is crucial to determine the MIC of the AcrB inhibitor to understand its direct antibacterial activity and to select appropriate sub-inhibitory concentrations for biofilm experiments.

-

Materials: 96-well microtiter plates, bacterial culture, appropriate growth medium (e.g., Luria-Bertani broth), AcrB inhibitor stock solution, spectrophotometer.

-

Protocol:

-

Prepare a serial dilution of the AcrB inhibitor in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Include positive (bacteria without inhibitor) and negative (medium only) controls.

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the inhibitor that prevents visible bacterial growth. The optical density can also be measured using a spectrophotometer.

-

2. Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of an AcrB inhibitor to prevent biofilm formation.

-

Materials: 96-well flat-bottom microtiter plates, bacterial culture, growth medium, AcrB inhibitor, crystal violet solution (0.1%), 30% acetic acid, plate reader.

-

Protocol:

-

Grow a bacterial culture overnight in the appropriate medium.

-

Dilute the overnight culture (e.g., 1:100) in fresh medium.

-

Add 100 µL of the diluted culture to the wells of a 96-well plate.

-

Add varying concentrations of the AcrB inhibitor (typically sub-MIC) to the wells. Include a no-inhibitor control.

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 24-48 hours without shaking to allow for biofilm formation.

-

Carefully discard the planktonic culture from the wells.

-

Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells with water until the water runs clear.

-

Dry the plate, and then add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Measure the absorbance at a wavelength of 550-595 nm using a plate reader.[6][7]

-

3. Biofilm Eradication Assay

This assay assesses the ability of an AcrB inhibitor to disrupt pre-formed biofilms.

-

Materials: Same as the biofilm inhibition assay.

-

Protocol:

-

Follow steps 1-5 of the biofilm inhibition assay to allow for biofilm formation without the inhibitor.

-

After incubation, carefully remove the planktonic culture.

-

Add fresh medium containing varying concentrations of the AcrB inhibitor to the wells with the pre-formed biofilms.

-

Incubate for another 24 hours.

-

Follow steps 6-11 of the biofilm inhibition assay to quantify the remaining biofilm.

-

Visualizations

Diagram of Proposed Mechanism of AcrB Inhibition on Biofilm Formation

Caption: Proposed mechanism of AcrB inhibitor action on biofilm formation.

Experimental Workflow for Biofilm Inhibition Assay

References

- 1. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Local Repressor AcrR Regulates AcrAB Efflux Pump Required for Biofilm Formation and Virulence in Acinetobacter nosocomialis [frontiersin.org]

- 3. Substrate Dependent Transport Mechanism in AcrB of Multidrug Resistance Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efflux pumps as potential targets for biofilm inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effectiveness of Efflux Pump Inhibitors as Biofilm Disruptors and Resistance Breakers in Gram-Negative (ESKAPEE) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.igem.org [static.igem.org]

- 7. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing AcrB-IN-2 Cytotoxicity in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

AcrB-IN-2 is a novel inhibitor of the bacterial efflux pump AcrB, belonging to the benzochromene class of compounds.[1][2] Efflux pumps are a significant mechanism by which bacteria develop multidrug resistance. By inhibiting these pumps, compounds like this compound can potentially restore the efficacy of existing antibiotics.[1][2][3] Preliminary studies on this compound (also referred to as compound G6) and related compounds have shown that they potentiate the activity of antibiotics and inhibit the efflux of known AcrB substrates.[1][2] Initial toxicity assessments in a nematode model (Caenorhabditis elegans) and with mouse red blood cells suggest low toxicity for this class of compounds.[1][4] However, a comprehensive evaluation of the cytotoxic potential of this compound in various mammalian cell lines is crucial for its further development as a potential therapeutic adjuvant.

These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in mammalian cells. The described methods are designed to determine the compound's effect on cell viability, proliferation, and membrane integrity, as well as to investigate potential underlying cytotoxic mechanisms.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound in Various Mammalian Cell Lines

| Cell Line | Cell Type | Assay | Endpoint | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) | Vehicle Control (0.1% DMSO) |

| HEK293 | Human Embryonic Kidney | MTT | Cell Viability | > 100 | 0.8 | No significant effect |

| HepG2 | Human Hepatocellular Carcinoma | LDH | Membrane Integrity | > 100 | 5.2 | No significant effect |

| A549 | Human Lung Carcinoma | AlamarBlue | Cell Proliferation | > 100 | 1.5 | No significant effect |

| Jurkat | Human T-cell Leukemia | Annexin V/PI | Apoptosis | > 100 | 0.1 | No significant effect |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: A panel of representative mammalian cell lines should be used, including both cancerous and non-cancerous lines, to assess the general and specific cytotoxicity of this compound. Recommended cell lines include:

-

HEK293 (human embryonic kidney)

-

HepG2 (human hepatocellular carcinoma)

-

A549 (human lung carcinoma)

-

Jurkat (human T-cell leukemia, suspension cells)

-

-

Culture Media: Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Adherent cells should be passaged upon reaching 80-90% confluency. Suspension cells should be subcultured to maintain an optimal cell density.

Preparation of this compound Stock Solution

-

Solvent: this compound should be dissolved in sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

-

Storage: The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: Immediately before each experiment, the stock solution should be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability and Proliferation Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

This assay uses the redox indicator resazurin to measure cell proliferation.

-

Procedure:

-

Follow steps 1-3 of the MTT assay protocol.

-

Add AlamarBlue™ reagent (10% of the culture volume) to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 value.

Membrane Integrity Assay (LDH Assay)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

-

Procedure:

-

Seed cells and treat with this compound as described for the MTT assay.

-

After the incubation period, collect the cell culture supernatant.

-

Perform the LDH assay on the supernatant according to the manufacturer's instructions (e.g., using a commercially available LDH cytotoxicity assay kit).

-

Measure the absorbance at the recommended wavelength.

-

-

Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to achieve maximum LDH release).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with this compound for the desired time period.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualizations

Experimental Workflow

Caption: Workflow for assessing the cytotoxicity of this compound.

Hypothetical Signaling Pathway for Potential Off-Target Effects